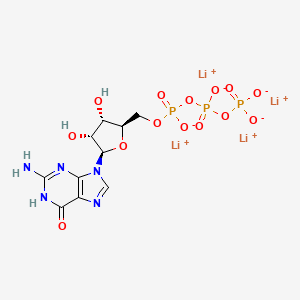

Tetralithium guanosine triphosphate

Description

Significance of Guanosine (B1672433) Triphosphate (GTP) in Fundamental Cellular Processes

Guanosine triphosphate (GTP) is a purine (B94841) nucleotide that plays a central role in a multitude of vital cellular activities. ontosight.aifiveable.me Its significance extends across several key domains:

Protein Synthesis: GTP is an essential energy source for the initiation and elongation phases of protein synthesis. ontosight.aifiveable.me It facilitates the assembly of the ribosomal initiation complex and the subsequent translocation of the ribosome along the messenger RNA (mRNA) template. ontosight.ai

Signal Transduction: GTP-binding proteins (G-proteins) act as molecular switches in numerous signal transduction pathways. ontosight.aiontosight.ai These proteins cycle between an active GTP-bound state and an inactive GDP-bound state, thereby regulating cellular responses to external stimuli such as hormones and neurotransmitters. ontosight.aiyoutube.com

Cellular Transport: The transport of molecules across cellular membranes, including the import of proteins into mitochondria, relies on GTP hydrolysis. ontosight.aiyoutube.com

Microtubule Dynamics: GTP is crucial for the assembly and stability of microtubules, which are key components of the cytoskeleton responsible for maintaining cell shape, division, and intracellular transport. youtube.com

Energy Metabolism: In the citric acid cycle, GTP is generated and can be converted to adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. fiveable.me

The production of GTP within the cell is managed through both de novo synthesis and salvage pathways, ensuring a steady supply for these critical functions. nih.gov

Rationale for Employing Non-Hydrolyzable Tetralithium Guanosine Triphosphate Analogues in Research

The rapid hydrolysis of GTP by GTPases, while essential for its biological function, poses a significant hurdle for in vitro studies. Researchers often require a means to "freeze" cellular processes in a specific state to investigate the structure and function of the molecules involved. This is where non-hydrolyzable GTP analogues, particularly their tetralithium salt forms, become indispensable. jenabioscience.com

The transient nature of the GTP-bound state of proteins makes it challenging to study their active conformations. Non-hydrolyzable analogues resist the enzymatic cleavage of the terminal phosphate (B84403) group, effectively locking the G-protein in a persistently active state. ontosight.ai This allows for detailed biochemical analysis of downstream signaling events without the complication of rapid signal termination. ontosight.ai These analogues have become crucial tools for dissecting the intricate mechanisms of G-protein-coupled receptor (GPCR) signaling and other GTP-dependent processes. jenabioscience.comontosight.ai

By binding to G-proteins and mimicking the active, GTP-bound state, non-hydrolyzable analogues stabilize specific protein conformations. pnas.org This stabilization is critical for techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which are used to determine the three-dimensional structure of proteins. caymanchem.comnih.gov Understanding the precise architecture of a protein in its active state provides invaluable insights into its mechanism of action and its interactions with other molecules. pnas.org For instance, the use of these analogues has been instrumental in revealing the conformational changes that occur in G-protein α subunits upon activation. pnas.org

Classification and Overview of Key this compound Analogues Utilized in Academic Research

Among the various non-hydrolyzable GTP analogues, two have gained prominence in research due to their efficacy and stability: GppNHp and GTPγS, both commonly used as tetralithium salts.

GppNHp is a GTP analogue where the oxygen atom linking the β and γ phosphates is replaced by an imido group (-NH-). smolecule.com This modification renders the terminal phosphate bond resistant to hydrolysis by GTPases. smolecule.com

Applications in Research:

Structural Biology: GppNHp has been widely used to obtain crystal structures of GTPases in their active conformations. smolecule.comnih.gov These structures have been fundamental in understanding how G-proteins interact with their effectors and how mutations can lead to diseases like cancer. nih.gov

Biochemical Assays: It serves as a tool to activate G-proteins in a controlled manner, allowing researchers to study the kinetics and mechanisms of G-protein signaling pathways. smolecule.com For example, it has been used in nucleotide exchange assays to study proteins like KRAS. nih.gov

Mechanistic Studies: GppNHp has been employed to investigate the role of GTP binding and hydrolysis in various cellular processes, including the regulation of ion channels and the assembly of protein complexes. pnas.orgresearchgate.net

Key Research Findings:

Studies using GppNHp have revealed that the binding of a non-hydrolyzable GTP analogue can induce significant conformational changes in G-proteins, often leading to a more rigid and compact structure compared to the GDP-bound or nucleotide-free states. pnas.orgresearchgate.net

Research on Ras family proteins has shown that GppNHp can trap these proteins in an active state, facilitating the study of their interactions with downstream effectors. nih.gov

GTPγS is another widely used non-hydrolyzable GTP analogue. In this molecule, one of the non-bridging oxygen atoms on the γ-phosphate is replaced with a sulfur atom. caymanchem.com This substitution makes the molecule resistant to hydrolysis by most GTPases. caymanchem.comsigmaaldrich.com

Applications in Research:

G-Protein Activation: GTPγS is a potent activator of G-proteins and is frequently used in binding assays to determine the affinity and efficacy of ligands for GPCRs. caymanchem.commedchemexpress.com The radiolabeled form, [³⁵S]GTPγS, has been a gold standard in such assays. caymanchem.com

Functional Studies: It has been utilized to investigate a wide range of cellular processes, including the regulation of ion channels, actin polymerization, and vesicle transport. medchemexpress.comnih.gov

Structural and Mechanistic Insights: Like GppNHp, GTPγS is used to stabilize the active state of GTPases for structural studies. caymanchem.com It has also been instrumental in demonstrating that some cellular processes, like membrane fusion by certain proteins, may not require GTP hydrolysis but rather the stable GTP-bound state. molbiolcell.org

Key Research Findings:

Research has shown that GTPγS can activate G-proteins and, in some cases, is more potent than GppNHp. biologists.com

Studies have demonstrated that GTPγS can induce the disassembly of the cortical actin cytoskeleton, highlighting its role in regulating cellular structure. nih.gov

In the context of immunity, it was found that non-hydrolyzable analogues like GTPγS could not elicit the full defensive function of certain immune proteins, indicating that in some cases, GTP hydrolysis is essential for the biological process. nih.gov

2'-Deoxy-2'-fluoroguanosine-5'-triphosphate Tetralithium Salt

2'-Deoxy-2'-fluoroguanosine-5'-triphosphate tetralithium salt is a chemically modified guanosine nucleotide analogue that has garnered significant attention in molecular biology and pharmaceutical research. biosynth.com The key structural modification in this compound is the substitution of the hydroxyl group at the 2' position of the deoxyribose sugar with a fluorine atom. This alteration confers unique chemical properties to the molecule, influencing its stability, conformation, and interaction with various enzymes. The tetralithium salt form enhances its solubility and stability in aqueous solutions, a crucial factor for its use in biochemical assays. biosynth.com

This analogue serves as a valuable tool for studying DNA synthesis and repair mechanisms. It can be utilized as a substrate by certain DNA polymerases, allowing for its incorporation into a growing DNA strand. However, the presence of the fluorine atom can also act as a chain terminator or alter the helical structure of the DNA, making it a useful probe for investigating the stringency and fidelity of DNA polymerases. Furthermore, its resistance to cleavage by certain nucleases makes it a stable component in various experimental setups.

In the realm of drug discovery, 2'-deoxy-2'-fluoroguanosine-5'-triphosphate and its derivatives are explored for their potential as antiviral and anticancer agents. By acting as competitive inhibitors or alternative substrates for viral or cellular polymerases, they can disrupt the replication of pathogens or the proliferation of cancer cells.

Table 1: Chemical Properties of 2'-Deoxy-2'-fluoroguanosine-5'-triphosphate Tetralithium Salt

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₁FLi₄N₅O₁₃P₃ | metkinenchemistry.com |

| Molecular Weight | 548.90 g/mol | americanchemicalsuppliers.com |

| Appearance | White to off-white powder | metkinenchemistry.com |

| Purity | > 95% | metkinenchemistry.com |

| Storage | -20 °C (dry compound) | metkinenchemistry.com |

| CAS Number | 202186-97-8 | biosynth.com |

Deoxyguanosine 5'-triphosphate (dGTP) Tetralithium Salt

Deoxyguanosine 5'-triphosphate (dGTP) is one of the four essential building blocks required for the synthesis of DNA in all living organisms. ontosight.ai It is a purine nucleoside triphosphate, consisting of a guanine (B1146940) base, a deoxyribose sugar, and a triphosphate group. ontosight.ai The tetralithium salt of dGTP is a widely used form of this nucleotide in molecular biology research, prized for its stability and resistance to degradation during storage and handling. meridianbioscience.com The lithium counter-ions contribute to the bacteriostatic properties of the solution and provide greater resistance to repeated freeze-thaw cycles compared to sodium salts. meridianbioscience.com

The primary role of dGTP is to serve as a substrate for DNA polymerases during DNA replication and repair. ontosight.ai The enzyme facilitates the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of dGTP, incorporating a guanine base opposite a cytosine base in the template strand. ontosight.ai This precise base pairing is fundamental to the accurate transmission of genetic information.

Beyond its foundational role in DNA synthesis, dGTP tetralithium salt is an indispensable reagent in a multitude of molecular biology techniques. These include the polymerase chain reaction (PCR) for DNA amplification, Sanger sequencing for determining the nucleotide sequence of DNA, and various methods in genetic engineering that require the in vitro synthesis of DNA. ontosight.ai The high purity of commercially available dGTP tetralithium salt is critical for the success and reliability of these sensitive applications. meridianbioscience.com

Table 2: Properties and Applications of Deoxyguanosine 5'-triphosphate (dGTP) Tetralithium Salt

| Property/Application | Description | Reference(s) |

| Chemical Formula | C₁₀H₁₆N₅O₁₃P₃ (free acid) | wikipedia.org |

| Molecular Weight | 507.181 g/mol (free acid) | wikipedia.org |

| Role in DNA Synthesis | Serves as a fundamental building block for DNA polymerases. | ontosight.ai |

| PCR Applications | A key component of the dNTP mix used for amplifying DNA fragments. | ontosight.ai |

| DNA Sequencing | Used in Sanger sequencing and other sequencing-by-synthesis methods. | ontosight.ai |

| Stability | The tetralithium salt form offers enhanced resistance to degradation and repeated freeze-thaw cycles. | meridianbioscience.com |

| Purity | High purity (>99%) is essential for sensitive molecular biology applications. | meridianbioscience.comsigmaaldrich.com |

| Inhibitor Studies | L-dGTP, an enantiomer, has been shown to have inhibitory effects on human telomerase. | nih.gov |

Properties

CAS No. |

116912-60-8 |

|---|---|

Molecular Formula |

C10H12Li4N5O14P3 |

Molecular Weight |

547.0 g/mol |

IUPAC Name |

tetralithium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H16N5O14P3.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |

InChI Key |

GWNNTMMGWQMBFN-ZVQJTLEUSA-J |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Tetralithium Guanosine Triphosphate Analogues

Foundational Principles of Nucleotide Analogue Chemical Synthesis

The creation of nucleotide analogues is a cornerstone of chemical biology, enabling the detailed study of nucleic acid and nucleotide-dependent processes. numberanalytics.com Synthesis strategies can be broadly categorized by the component of the nucleotide being modified: the phosphate (B84403) group, the sugar moiety, or the nitrogenous base. numberanalytics.comwiley.com

The predominant method for the chemical synthesis of oligonucleotides and their analogues is phosphoramidite (B1245037) chemistry . aragen.comresearchgate.neteurofinsgenomics.com This technique is renowned for its high efficiency and adaptability, allowing for the sequential and controlled addition of nucleotide building blocks. aragen.comeurofinsgenomics.comthermofisher.com The core of this method involves four main steps performed in a cycle:

Deprotection (Detritylation): A protecting group, typically a dimethoxytrityl (DMT) group, is removed from the 5'-hydroxyl of the growing nucleotide chain, which is anchored to a solid support. eurofinsgenomics.com This exposes a reactive hydroxyl group for the next step.

Coupling: A phosphoramidite monomer, which is a nucleoside with a reactive phosphoramidite group at the 3'-position and a protected 5'-hydroxyl, is activated and coupled to the deprotected 5'-hydroxyl of the chain. eurofinsgenomics.com

Capping: To prevent unreacted chains from elongating in subsequent cycles, any free 5'-hydroxyl groups that failed to couple are permanently blocked, often by acetylation. eurofinsgenomics.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester bond. eurofinsgenomics.com

This cyclic process allows for the assembly of custom nucleic acid sequences. aragen.com To create specific analogues, modified phosphoramidite building blocks are introduced during the synthesis. thermofisher.com These modifications can include alterations to the base, the sugar, or the phosphate backbone to achieve desired functionalities, such as resistance to enzymatic degradation or the inclusion of labels. wiley.comthermofisher.com For triphosphate analogues, solution-phase enzymatic or chemical phosphorylation methods are often employed after the initial synthesis of the modified nucleoside or nucleotide monophosphate.

Methodologies for Synthesizing Non-Hydrolyzable Phosphoryl Linkages

A critical class of GTP analogues are those that resist hydrolysis of the terminal (gamma) phosphate. GTP-binding proteins (G-proteins) are active when bound to GTP and become inactive upon hydrolysis to Guanosine (B1672433) Diphosphate (B83284) (GDP). wikipedia.org Non-hydrolyzable analogues lock these proteins in a persistently active state, allowing researchers to study their downstream signaling and structure.

Guanylyl imidodiphosphate, commonly abbreviated as GppNHp or GMP-PNP, is a classic non-hydrolyzable GTP analogue first developed in the 1970s. smolecule.com In this molecule, the oxygen atom bridging the β- and γ-phosphates of GTP is replaced by an imido (-NH-) group. smolecule.comsigmaaldrich.com This P-N bond is resistant to the enzymatic cleavage by GTPases.

The synthesis of GppNHp involves the chemical coupling of a guanosine monophosphate (GMP) derivative with imidodiphosphate. This analogue has been instrumental in structural biology for crystallizing G-proteins in their active conformations and for studying processes that require GTP binding but not its subsequent hydrolysis, such as the activation of adenylate cyclase. smolecule.comsigmaaldrich.commedchemexpress.com

Guanosine 5'-O-(3-thiotriphosphate), or GTPγS, is another widely used non-hydrolyzable (or very slowly hydrolyzable) GTP analogue. wikipedia.orgbiorxiv.org In GTPγS, one of the non-bridging oxygen atoms on the γ-phosphate is substituted with a sulfur atom. wikipedia.org This modification makes the terminal phosphate resistant to the hydrolytic activity of GTPases. thermofisher.combiosynth.com

The chemical synthesis of γ-thiophosphate nucleotide analogues is a well-established procedure. A classical approach involves the phosphorylation of the corresponding nucleoside diphosphate (in this case, GDP) using an activated thiophosphate donor. biorxiv.org For example, S-2-carbamoylethyl thiophosphate can be activated with diphenyl phosphorochloridate and then reacted with GDP. biorxiv.org Subsequent removal of the protecting group yields GTPγS. This analogue is a potent activator of G-proteins and is frequently used in binding assays and to study G-protein-coupled receptor (GPCR) signaling. thermofisher.combiosynth.com

Guanosine tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp, are alarmones that regulate the stringent response in bacteria under conditions of nutritional stress. nih.govfrontiersin.orgasm.org These molecules are synthesized by RelA/SpoT homolog (RSH) enzymes, which catalyze the transfer of a pyrophosphate group from ATP to the 3'-hydroxyl of either GDP or GTP. asm.org

The synthesis of (p)ppGpp analogues for research purposes often aims to create more stable molecules or inhibitors of the stringent response. nih.govgoogle.com For instance, the molecule Relacin was designed as an inhibitor of (p)ppGpp formation by replacing the pyrophosphate moieties with glycyl-glycine dipeptides. nih.gov The synthesis of such analogues involves complex, multi-step organic chemistry to modify the guanosine base or the ribose sugar before attaching the phosphate or polyphosphate chains. researchgate.net These strategies allow for the creation of tools to dissect the intricate regulatory networks controlled by these bacterial signaling nucleotides.

Advanced Derivatization Techniques for Enhanced Research Utility

To visualize and quantify nucleotide-protein interactions in real-time, GTP analogues are often derivatized with reporter groups, most commonly fluorescent labels. These probes provide powerful tools for kinetic and biophysical studies.

N-methylanthraniloyl (mant) derivatives: The mant fluorophore is a small, environmentally sensitive fluorescent label. nih.govfishersci.at It is typically attached to the 2' or 3' hydroxyl group of the ribose ring of GTP. fishersci.atresearchgate.net This modification generally causes minimal disruption to the nucleotide's interaction with proteins. fishersci.atnih.gov The key feature of mant-nucleotides is that their fluorescence intensity and emission wavelength can change upon binding to a protein, reflecting the transition of the fluorophore from an aqueous environment to the more hydrophobic environment of a nucleotide-binding pocket. nih.govresearchgate.net This property allows for the direct, continuous monitoring of nucleotide binding and dissociation kinetics. nih.gov

BODIPY-GTP: The BODIPY family of fluorophores offers a range of bright and photostable dyes with diverse spectral properties. nih.govthermofisher.com In the context of GTP analogues, a BODIPY dye is often linked to the γ-phosphate, frequently through a stable thioether bond to create BODIPY-GTPγS. pnas.orgnih.gov A unique characteristic of these probes is that the fluorescence of the BODIPY moiety is significantly quenched by the proximal guanine (B1146940) base of the nucleotide. nih.govthermofisher.com Upon binding to a GTPase, a conformational change occurs that relieves this quenching, resulting in a substantial increase in fluorescence. nih.govthermofisher.com This "turn-on" fluorescence signal provides a robust method for measuring nucleotide binding affinities and exchange rates for various G-proteins. nih.govpnas.org

Isotopic Labeling for Tracing and Mechanistic Elucidation (e.g., 13C, 15N, Deuterium labeled GTP)

The synthesis of isotopically labeled Guanosine Triphosphate (GTP) analogues is fundamental for detailed mechanistic and structural studies in biochemistry and molecular biology. isotope.com By replacing specific atoms with their heavier, stable isotopes—such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D)—researchers can trace the metabolic fate of these molecules and elucidate complex biological processes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). isotope.comnih.gov

Nitrogen-15 (¹⁵N) Labeling: A common strategy for creating ¹⁵N-labeled GTP involves a combination of chemical and enzymatic synthesis. nih.gov For instance, atom-specifically labeled [7-¹⁵N]-GTP can be synthesized for use in the in vitro transcription of RNA for NMR analysis. nih.gov The process can start with the nitrosylation of 2,6-diaminopyrimidin-4-ol using an inexpensive ¹⁵N-labeled sodium nitrite, followed by reduction and ring closure to form [7-¹⁵N]-guanine. nih.gov This labeled nucleobase is then enzymatically coupled to a ribose source and subsequently phosphorylated through a series of enzymatic reactions to yield the final [7-¹⁵N]-GTP. nih.gov This specific labeling is valuable for probing the structure, dynamics, and interactions of RNA molecules. nih.gov Other methods have been developed for incorporating ¹⁵N at the N1, N7, and amino positions, starting from inexpensive pyrimidine (B1678525) precursors. nih.gov

Deuterium (²H) Labeling: Deuterated GTP analogues are powerful probes for studying RNA structure. scienceopen.com A detailed protocol for synthesizing ribonucleotides specifically deuterated at each ribose carbon atom has been established. This approach uses specifically deuterated ribose as a starting material in a one-pot enzymatic synthesis. scienceopen.com The method allows for the production of a complete set of 20 specifically deuterated ribonucleoside triphosphates, including GTP containing 1′-D, 2″-D, 3′-D, 4′-D, or 5′,5″-D₂ ribose. scienceopen.com Deuterium labeling is also employed in proteome-wide turnover kinetics analysis, where heavy water (D₂O) is used to label non-essential amino acids, which are then incorporated into newly synthesized proteins. nih.gov

Carbon-13 (¹³C) Labeling: ¹³C labeling is another crucial technique, often used to create spin-labels for studying RNA dynamics with NMR spectroscopy. acs.org (6-¹³C)pyrimidine phosphoramidites can be used to incorporate site-specific labels into RNA through chemical solid-phase synthesis. acs.org While this applies to pyrimidines, similar principles are used for purines. For GTP, ¹³C-labeled precursors like ¹³C-glucose can be used in cell-free protein synthesis systems to produce labeled amino acids. copernicus.orgnih.gov Furthermore, ¹³C can be incorporated at specific positions, such as C2 or C8, in conjunction with ¹⁵N labeling, to create distinguishable NMR signals in complex RNA strands. nih.gov The combination of ¹³C and ¹⁸O labeling in GTP has been instrumental in determining kinetic isotope effects in enzyme-catalyzed reactions, such as GTP hydrolysis by Ras, providing insight into the reaction's transition state. pnas.org

Table 1: Research Findings on Isotopic Labeling of GTP

| Isotope | Labeling Position/Method | Key Finding/Application | Reference |

|---|---|---|---|

| ¹⁵N | Atom-specific labeling at the N7 position of guanine. | Enables detailed NMR analysis of RNA structure and dynamics by leveraging the narrow linewidths of ¹⁵N nuclei. | nih.gov |

| Deuterium (²H) | Specific deuteration at each of the five ribose carbons (1'-D, 2''-D, etc.). | Used as a chemical probe for RNA structure and to measure kinetic isotope effects in hydroxyl radical cleavage of RNA. | scienceopen.com |

| ¹³C | Incorporation at C8 or C2 positions, often along with ¹⁵N. | Allows for the differentiation of NMR signals from multiple labeled nucleosides within a single RNA strand. | nih.gov |

| ¹³C / ¹⁸O | Combined labeling in the phosphate groups. | Used to determine kinetic isotope effects (KIEs) and elucidate the transition state structure of GTP hydrolysis by enzymes like Ras. | pnas.org |

Biotinylation and Desthiobiotinylation for Affinity-Based Enrichment

Biotinylation and desthiobiotinylation are chemical modification strategies that attach biotin (B1667282) or its less tightly binding analogue, desthiobiotin, to GTP. These modified nucleotides serve as powerful tools for affinity-based enrichment, allowing for the selective isolation and study of interacting molecules such as RNA and GTP-binding proteins. neb.comneb.comnih.gov

Biotinylated GTP: Biotin can be chemically attached to GTP, creating a bifunctional ligand that retains its ability to bind to proteins while also binding with very high affinity to avidin (B1170675) or streptavidin. nih.gov This property is exploited to purify GTP-binding proteins. In one method, peripheral plasma membrane proteins were solubilized, incubated with biotinylated GTP, and the resulting complex was captured on an avidin-coated chromatography column. The bound proteins could then be eluted for identification and further analysis. nih.gov This approach facilitates the rapid purification of specific GTPases involved in cellular signal transduction pathways. nih.gov

Desthiobiotinylated GTP: Desthiobiotin is an analogue of biotin that binds to streptavidin with significantly lower affinity. This weaker interaction is advantageous because it allows for the elution of the captured molecules under mild, physiological conditions using a solution of free biotin for competitive displacement. jenabioscience.com This gentle elution helps to preserve the integrity of protein complexes and reduces the co-purification of non-specific binders, such as endogenously biotinylated proteins. jenabioscience.com

A notable application of desthiobiotin-GTP is in a technique called Cappable-seq, which is used for the genome-wide annotation of transcription start sites. nih.gov In this method, the vaccinia capping enzyme is used to add a 3'-desthiobiotin-GTP molecule to the 5' triphosphate or diphosphate ends of primary RNA transcripts. neb.comneb.comnih.gov These tagged RNA molecules are then selectively enriched by capture on streptavidin magnetic beads. neb.com The ability to elute with free biotin makes this an effective method for isolating primary transcripts for deep sequencing. neb.com

Analytical and Purification Methods for Synthesized Analogues

The synthesis of Tetralithium Guanosine Triphosphate analogues, whether for isotopic labeling or affinity tagging, requires robust analytical and purification methods to ensure the final product is of high purity and has the correct chemical structure. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification of synthesized GTP analogues and the assessment of their final purity. sigmaaldrich.comthomassci.com Due to the highly polar and negatively charged nature of nucleotides, specialized HPLC methods are required.

Ion-pairing reversed-phase HPLC is a frequently used technique. hilarispublisher.com This method adds an ion-pairing agent (e.g., dimethylhexylamine) to the mobile phase, which forms a neutral complex with the anionic nucleotide, allowing it to be retained and separated on a non-polar (e.g., C18) stationary phase. This approach has been successfully used to quantify intracellular concentrations of GTP and its oxidized forms. hilarispublisher.com

Anion-exchange chromatography is another effective method that separates molecules based on their net negative charge. smolecule.com This is particularly useful for separating nucleoside triphosphates (like GTP) from their corresponding diphosphate (GDP) and monophosphate (GMP) forms, which are common byproducts in enzymatic synthesis reactions. scienceopen.com

Following synthesis, HPLC is used to check for the presence of unreacted starting materials and byproducts. Fractions containing the purified product are collected, and the final purity of the compound is often determined by analyzing the peak area in an HPLC chromatogram, with purities of ≥95% being a common standard for commercial products. jenabioscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for confirming the chemical structure of synthesized GTP analogues. researchgate.net By analyzing the spectra of different atomic nuclei, researchers can verify the integrity of the guanosine base, the ribose sugar, and the triphosphate chain, as well as confirm the precise location of isotopic labels. nih.gov

¹H NMR provides information about the protons in the molecule, confirming the structure of the ribose and guanine moieties. researchgate.netnih.gov

³¹P NMR is crucial for confirming the successful formation of the triphosphate chain and for distinguishing it from mono- and diphosphate intermediates. nih.gov

¹³C and ¹⁵N NMR are essential for verifying the successful and site-specific incorporation of isotopic labels. nih.govresearchgate.net The presence of these isotopes and their coupling to adjacent nuclei provide unambiguous proof of their location within the molecular structure. nih.govpnas.org

NMR has been used to confirm the structure of guanosine 5'-diphosphate, 3'-diphosphate (ppGpp) by analyzing the chemical shifts of the ribose carbons in ¹³C NMR spectra. pnas.org It is also a primary tool for studying the structural features of large libraries of G-quadruplexes, which are non-canonical structures formed by guanosine-rich nucleic acids. nih.gov

Liquid Chromatography-Mass Spectrometry (LCMS) for Molecular Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective technique used for the molecular characterization and quantification of GTP analogues. hilarispublisher.comresearchgate.net This method couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

LC-MS is used to confirm the molecular weight of the synthesized analogue, providing strong evidence that the correct compound has been formed. smolecule.com The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to deduce the elemental composition.

For quantitative analysis, LC-MS/MS is exceptionally powerful. It can measure very low concentrations of nucleotides within complex biological matrices, such as cell extracts. hilarispublisher.comnih.gov In these experiments, a specific parent ion corresponding to the analyte of interest is selected and fragmented, and a resulting unique product ion is monitored for quantification. hilarispublisher.com This high specificity makes it possible to measure endogenous nucleotide levels and the effects of various treatments on them. Stable isotope-labeled GTP is often used as an internal standard in these assays to ensure accurate quantification by correcting for any sample loss during extraction. hilarispublisher.comresearchgate.net

Table 2: Summary of Analytical and Purification Techniques

| Technique | Primary Use | Key Details | Reference |

|---|---|---|---|

| HPLC | Purity Assessment & Isolation | Utilizes ion-pairing or anion-exchange methods to separate highly polar nucleotides. Purity is often assessed at ≥95%. | scienceopen.comhilarispublisher.comjenabioscience.com |

| NMR Spectroscopy | Structural Confirmation | ¹H, ¹³C, ¹⁵N, and ³¹P NMR are used to confirm the molecular structure and the site-specific incorporation of isotopic labels. | nih.govresearchgate.netpnas.org |

| LC-MS / MS | Molecular Characterization & Quantification | Confirms molecular weight and provides highly sensitive and selective quantification of nucleotides in complex samples. | hilarispublisher.comresearchgate.netnih.gov |

Biochemical and Molecular Mechanism Studies Probed by Tetralithium Guanosine Triphosphate Analogues

Guanosine (B1672433) Triphosphate (GTP)-Binding Protein (G-Protein) Signaling Pathway Elucidation

Heterotrimeric G-proteins are crucial molecular switches that transmit signals from G-protein-coupled receptors (GPCRs) to intracellular effectors. thermofisher.comthermofisher.com Their function is governed by a cycle of GTP binding and hydrolysis. Non-hydrolyzable GTP analogues are pivotal in elucidating the discrete steps of this cycle.

G-proteins cycle between an inactive state when bound to guanosine diphosphate (B83284) (GDP) and an active state when bound to GTP. jenabioscience.com The activation is transient, as the intrinsic GTPase activity of the G-protein's alpha (Gα) subunit hydrolyzes GTP back to GDP. thermofisher.comthermofisher.com

Non-hydrolyzable GTP analogues, such as Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) and Guanylyl Imidodiphosphate (Gpp(NH)p), are central to overcoming this limitation. cambridge.orgjenabioscience.com These molecules mimic GTP and bind to the nucleotide-binding pocket of the Gα subunit, inducing the conformational change associated with activation. pnas.org However, due to modifications in the phosphate (B84403) chain—a sulfur atom replacing an oxygen in GTPγS or an imido group replacing an oxygen bridge in Gpp(NH)p—they are resistant to hydrolysis by the Gα subunit. jenabioscience.comsmolecule.comscispace.com

This resistance effectively "locks" the G-protein in its active, GTP-bound conformation. scispace.comrcsb.org This sustained activation is critical for a variety of experimental applications, including:

Structural Studies: Stabilizing the active conformation is essential for techniques like X-ray crystallography to determine the high-resolution structure of activated G-proteins and their complexes with effector proteins. smolecule.com

Functional Assays: It allows for the prolonged activation of downstream effectors, facilitating the measurement of their activity in response to a specific G-protein. cambridge.org

Protecting from Degradation: The active conformation induced by analogues like GTPγS can make proteins resistant to proteolytic degradation, which is useful during purification and analysis. medchemexpress.commedchemexpress.com

| Analogue | Modification | Primary Utility in G-Protein Studies | References |

| GTPγS | A sulfur atom replaces a non-bridging oxygen on the γ-phosphate. | Irreversibly activates G-proteins by being extremely resistant to hydrolysis. Widely used in binding assays. | cambridge.orgsigmaaldrich.com |

| Gpp(NH)p | An imido (-NH-) group replaces the oxygen atom between the β and γ phosphates. | Activates G-proteins and is resistant to hydrolysis, stabilizing the active state for structural and functional studies. | smolecule.comusp.brjenabioscience.com |

| GDP-β-S | A sulfur atom replaces a non-bridging oxygen on the β-phosphate. | A GDP analogue that acts as an inhibitor, locking G-proteins in their inactive state. | jneurosci.orgnih.gov |

The Gα subunit is the central component of the G-protein heterotrimer, containing the nucleotide-binding site and intrinsic GTPase activity. pnas.org Upon activation, the Gα subunit dissociates from the βγ-subunit complex to interact with downstream effectors. thermofisher.comthermofisher.com The duration of this signaling is controlled by the rate of GTP hydrolysis, which is modulated by a class of proteins known as Regulators of G-protein Signaling (RGS proteins), which act as GTPase-Activating Proteins (GAPs). thermofisher.comthermofisher.com

By using non-hydrolyzable GTP analogues, the Gα subunit can be held in a persistently active state, allowing researchers to:

Isolate the "On" State: This allows for the specific study of the Gα subunit's interaction with its effectors (e.g., adenylyl cyclase) without the process being terminated by hydrolysis. pnas.org

Characterize RGS Proteins: The function of RGS proteins is to accelerate GTP hydrolysis. In the presence of a non-hydrolyzable analogue like GTPγS, this activity is blocked. Comparing the interaction of an RGS protein with a Gα subunit in the presence of GTP versus GTPγS can precisely define the RGS protein's role as a GAP.

Map Conformational Changes: The transition from an inactive to an active state involves significant conformational changes in the Gα subunit, particularly in regions known as Switch I and Switch II. pnas.org Stabilizing the protein with analogues like Gpp(NH)p has been crucial for biophysical techniques like NMR and X-ray crystallography to map these structural rearrangements. rcsb.orgpnas.org Studies have shown that binding of GTP analogs leads to a rigid and closed arrangement of the Gα subdomain, whereas the apo and GDP-bound forms are more open and dynamic. rcsb.orgpnas.org

A primary function of GPCRs is to catalyze the exchange of GDP for GTP on the Gα subunit upon binding an agonist. bohrium.comnih.gov The efficiency of this coupling is a direct measure of receptor activation. The [³⁵S]GTPγS binding assay is a classic and powerful method to quantify this process. nih.govnih.govspringernature.com

In this assay, cell membranes containing the GPCR and G-proteins of interest are incubated with [³⁵S]GTPγS, a radiolabeled and non-hydrolyzable GTP analogue. researchgate.net When an agonist binds to the receptor, it triggers the release of GDP from the G-protein, allowing [³⁵S]GTPγS to bind. bohrium.com Because it is not hydrolyzed, the radioactive label accumulates on the Gα subunit. The amount of incorporated radioactivity is then measured, providing a direct and functional readout of receptor-G protein coupling. nih.govresearchgate.net

This technique allows researchers to:

Quantify Agonist Efficacy: The level of [³⁵S]GTPγS binding stimulation correlates directly with the efficacy of an agonist. Full agonists produce a strong signal, partial agonists a weaker signal, and neutral antagonists produce no change. nih.govspringernature.com

Detect Inverse Agonism: In systems with high basal (agonist-independent) activity, inverse agonists can be identified by their ability to decrease the basal level of [³⁵S]GTPγS binding. nih.gov

Analyze Allosteric Modulation: Non-hydrolyzable analogues like Gpp(NH)p can shift the receptor's affinity for an agonist, demonstrating the allosteric communication between the nucleotide-binding pocket of the G-protein and the ligand-binding pocket of the receptor. nih.govnih.gov

Small GTPase Activity and Regulatory Dynamics

In addition to heterotrimeric G-proteins, a large superfamily of small monomeric GTPases (such as Ras, Rho, and Rac) act as molecular switches in a vast array of cellular processes. jenabioscience.comcytoskeleton.com Their activity is also controlled by a cycle of GTP binding and hydrolysis, which is regulated by accessory proteins.

Unlike heterotrimeric G-proteins, many small GTPases have very slow intrinsic rates of both nucleotide dissociation (exchange) and GTP hydrolysis. pnas.org Studying these kinetics is essential to understanding their regulation. Fluorescently labeled nucleotide analogues have become a key tool for these investigations. nih.govnih.gov

Analogues such as MANT-GTP (2'/3'-O-(N-Methylanthraniloyl)-GTP) and BODIPY-GTP are particularly useful. jenabioscience.compnas.org These molecules have fluorescent groups attached to the guanosine base or phosphate chain. Their fluorescence properties (intensity and polarization) often change significantly upon binding to a GTPase. bohrium.comoup.com This change provides a real-time signal that can be monitored to measure kinetic rates:

Association Rate (k_on): By adding a fluorescent GTP analogue to a GTPase, the rate of fluorescence increase can be used to calculate the "on-rate" of nucleotide binding. researchgate.net

Dissociation Rate (k_off): After loading the GTPase with a fluorescent analogue, the addition of a large excess of unlabeled nucleotide will cause the fluorescent analogue to be displaced. The rate of fluorescence decrease corresponds to the "off-rate". researchgate.net

Using non-hydrolyzable versions of these fluorescent analogues, such as MANT-GppNHp or BODIPY-FL-GTPγS, allows researchers to study the binding and dissociation kinetics in isolation, without the complicating factor of GTP hydrolysis. nih.govbohrium.com Some fluorescent GTP analogs have even been shown to act as synthetic, low molecular weight guanine (B1146940) nucleotide exchange factors, readily displacing GDP from GTPases. pnas.org

| Small GTPase | Fluorescent Analogue | Kinetic Parameter (K_d) | Finding | References |

| Dynamin | mant-GTPγS | 23 µM | Used stopped-flow kinetics to determine association and dissociation rates fundamental to the GTPase cycle. | researchgate.net |

| Cdc42, Rac1, RhoA, Ras | BODIPY-GTP analogues | 10-100 nM | Analogues displace GDP with high intrinsic exchange rates, acting as synthetic GEFs and allowing real-time monitoring of exchange. | pnas.org |

| eEF1A | mant-GDP | 0.095 µM | Fluorimetric titration used to determine the binding affinity of the GTPase for the nucleotide. | nih.gov |

For most small GTPases, the intrinsically slow rate of GDP dissociation is the rate-limiting step for activation. Guanine Nucleotide Exchange Factors (GEFs) are proteins that catalyze this step, dramatically accelerating the exchange of GDP for the more abundant cellular GTP. nih.govnih.gov

Non-hydrolyzable GTP analogues are essential for in vitro assays designed to measure GEF activity. nih.gov A common experimental setup involves:

Loading a small GTPase with a fluorescent GDP analogue, such as MANT-GDP. nih.gov

Adding the GEF protein, which binds to the GTPase and promotes the dissociation of MANT-GDP.

Including a large excess of a non-hydrolyzable GTP analogue, like GTPγS or Gpp(NH)p, in the solution. nih.gov

The GEF's catalytic activity is measured by monitoring the decrease in fluorescence as MANT-GDP is released from the GTPase and replaced by the non-fluorescent, non-hydrolyzable analogue. plos.org This approach has been instrumental in revealing the mechanisms of GEF action, showing that GEFs function by binding to and stabilizing a nucleotide-free state of the GTPase or by a direct displacement model where the binding of GTP is required to eject GDP. acs.org These studies provide quantitative kinetic data on how GEFs are regulated and how they activate their specific GTPase targets. nih.govacs.org

Dissection of GTPase-Activating Protein (GAP) Function

Guanosine triphosphate (GTP) analogues, particularly non-hydrolyzable forms like Guanosine 5'-[γ-thio]triphosphate (GTPγS), are instrumental in elucidating the function of GTPase-Activating Proteins (GAPs). ontosight.aicytoskeleton.com GAPs are a family of regulatory proteins that bind to activated G proteins and stimulate their intrinsic GTPase activity, leading to the hydrolysis of GTP to guanosine diphosphate (GDP) and subsequent termination of the signaling event. wikipedia.orgnih.gov The slow rate of intrinsic GTP hydrolysis by G proteins means they have a built-in timer for their activity; GAPs accelerate this timer significantly. wikipedia.org

The use of non-hydrolyzable GTP analogues, such as GTPγS, allows researchers to lock G-proteins in a persistently active state. ontosight.aiyoutube.com This is because the sulfur atom in the γ-thiophosphate group of GTPγS prevents hydrolysis by the GTPase, even in the presence of a GAP. youtube.com By comparing the cellular effects of a G-protein in the presence of GTP versus GTPγS, the role of GAP-mediated inactivation can be precisely dissected. For instance, if a cellular process is initiated by a G-protein and is rapidly terminated, the use of GTPγS can reveal whether this termination is dependent on GAP activity. If the process persists in the presence of GTPγS, it strongly suggests that GAP-mediated hydrolysis of GTP is the "off" switch.

Studies have shown that GAPs interact with the effector-binding domain of G-proteins like Ras. nih.gov Mutations in this domain can render the G-protein insensitive to GAP stimulation. nih.gov Fluorescent GTP analogues have also been employed to study the mechanism of GTP hydrolysis by Ras as catalyzed by GAP, providing detailed kinetic information about the process. acs.org The ability to measure the activation state of Rho GTPases (Rho, Rac, and Cdc42) using affinity-based methods that detect the GTP-bound form has become a crucial tool in cell biology, further highlighting the importance of understanding the interplay between G-proteins, GTP, and GAPs. nih.gov

Functional Studies on Specific GTPase Families (e.g., Ras, Rho, Rac, Rab, Ran, Arf)

Tetralithium guanosine triphosphate and its non-hydrolyzable analogues are pivotal in studying the function of various GTPase families, which are central to numerous cellular processes. ontosight.aiwikipedia.org These small G-proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. youtube.com

Ras Family: The Ras superfamily of monomeric small GTPases is a major focus of research due to its role in cell proliferation and its frequent mutation in human cancers. jenabioscience.com Non-hydrolyzable GTP analogues like GTPγS are used to create constitutively active Ras proteins, which can then be used in pull-down assays with effector proteins to identify downstream targets. cytoskeleton.com Studies have shown that oncogenic mutations in Ras, often at codons 12, 13, or 61, impair its GTPase activity, even in the presence of GAPs, leading to a constitutively active state. nih.govnih.gov Interestingly, some synthetic GTP analogues, like diaminobenzophenone-phosphoroamidate-GTP (DABP-GTP), can be hydrolyzed more efficiently by certain oncogenic Ras mutants than by wild-type Ras, suggesting that the GTPase switch is not irreversibly damaged. nih.govnih.gov

Rho, Rac, and Cdc42 Families: These GTPases are key regulators of the actin cytoskeleton, cell morphology, and cell migration. frontiersin.orgmdpi.com Non-hydrolyzable GTP analogues are used to investigate their activation and signaling pathways. For example, GTPγS can be used to load Rho GTPases into their active state to study their interaction with effector proteins and downstream signaling cascades. nih.gov The regulation of Rho family GTPases is controlled by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GAPs, which stimulate GTP hydrolysis. frontiersin.org

Rab Family: Rab GTPases are the largest family within the Ras superfamily and are essential regulators of vesicular trafficking pathways. jenabioscience.comresearchgate.net They act as membrane-associated molecular switches. jenabioscience.com Studies using GTP analogues help to elucidate the specific steps in vesicle formation, transport, and fusion that are controlled by different Rab proteins. The lifetime of the GTP-bound state, which is critical for Rab function, is regulated by GAPs. researchgate.net

Ran Family: The Ran (Ras-related nuclear protein) is involved in nucleocytoplasmic transport, mitotic spindle assembly, and nuclear envelope formation. jenabioscience.com The Ran GTPase cycle, regulated by a cytosolic GAP and a chromatin-bound GEF, creates a GTP-Ran gradient across the nuclear envelope that directs transport. Non-hydrolyzable GTP analogues are used to dissect the mechanisms of Ran-dependent transport processes.

Arf Family: ADP-ribosylation factor (ARF) proteins are involved in vesicular trafficking and actin cytoskeleton regulation. Guanylyl Imidodiphosphate, a non-hydrolyzable GTP analogue, is known to be an activator of ARF. medchemexpress.com

| GTPase Family | Key Functions | Role of GTP Analogues in Research |

| Ras | Cell proliferation, differentiation | Creating constitutively active mutants for effector binding studies; investigating mechanisms of oncogenic mutations. cytoskeleton.comnih.govnih.gov |

| Rho, Rac, Cdc42 | Actin cytoskeleton regulation, cell morphology, migration | Activating GTPases to study downstream signaling and interaction with effector proteins. nih.govfrontiersin.org |

| Rab | Vesicular trafficking | Elucidating specific roles in vesicle formation, transport, and fusion; studying the role of GAPs in regulating the GTP-bound state. jenabioscience.comresearchgate.net |

| Ran | Nucleocytoplasmic transport, mitosis | Dissecting mechanisms of Ran-dependent transport and the role of the GTP-Ran gradient. jenabioscience.com |

| Arf | Vesicular trafficking, actin regulation | Activating ARF to study its role in cellular processes. medchemexpress.com |

Protein Synthesis and Ribosomal Dynamics Investigations

Role in Translation Initiation and Elongation Factors (e.g., IF2, EF-G)

Guanosine triphosphate (GTP) and its analogues are fundamental to understanding the intricate process of protein synthesis, particularly the roles of initiation and elongation factors. ontosight.aiwikipedia.orgbiosynth.com In bacteria, translation initiation requires three initiation factors (IF1, IF2, and IF3). nih.govembopress.org IF2, a multi-domain GTPase, is crucial for recruiting the initiator fMet-tRNAfMet to the 30S ribosomal subunit and for promoting the association of the 50S subunit to form the 70S initiation complex. nih.govmpg.de

Studies using non-hydrolyzable GTP analogues, such as guanosine 5'-[β,γ-imido]triphosphate (GDPNP), have been pivotal in dissecting the role of GTP hydrolysis in this process. nih.gov It has been shown that IF2 in its GTP-bound form, or when bound to a non-hydrolyzable analogue, promotes the rapid association of the ribosomal subunits. nih.gov However, GTP hydrolysis is essential for the subsequent release of IF2 from the 70S ribosome, allowing the first peptide bond to be formed. nih.gov If IF2 remains bound, as is the case with non-hydrolyzable analogues, the ribosome is stalled in a post-initiation state. nih.gov The binding of GTP to IF2 is stabilized by the presence of both initiator tRNA and the 30S subunit. nih.gov

Similarly, elongation factor G (EF-G) is a translational GTPase that catalyzes the translocation of the peptidyl-tRNA and mRNA through the ribosome, a key step in the elongation phase of protein synthesis. nih.govnih.gov The functional cycle of EF-G, which includes binding to the ribosome in its GTP-bound state, GTP hydrolysis, and subsequent release, is not directly coupled to the physical movement of the tRNA and mRNA. nih.gov Studies using non-hydrolyzable GTP analogues have shown that EF-G can bind to the ribosome and undergo its conformational changes even when translocation is inhibited by other means, such as certain antibiotics. nih.gov Isothermal titration calorimetry experiments have revealed that the binding of both IF2 and EF-G to the sarcin-ricin loop of the 23S rRNA (a critical component of the GTPase-associated center) is mutually exclusive with GDP, but not with GTP, providing a mechanism for the release of these factors after GTP hydrolysis. nih.gov

Analysis of Ribosomal Conformational Transitions and Inter-subunit Movement

The ribosome is a dynamic molecular machine that undergoes significant conformational changes during protein synthesis. Non-hydrolyzable GTP analogues have been invaluable in "trapping" the ribosome in specific conformational states to study these dynamics. jenabioscience.com

The process of translocation, catalyzed by EF-G, involves coordinated movements of the two ribosomal subunits relative to each other, as well as movements of the tRNAs and mRNA. nih.gov The use of antibiotics that bind to specific sites on the ribosome has, in conjunction with GTP analogues, helped to dissect these conformational changes. For example, some antibiotics inhibit tRNA-mRNA movement without affecting the EF-G functional cycle, suggesting that they lock the ribosome in a conformation that is incompatible with translocation. nih.gov

Fluorescence Resonance Energy Transfer (FRET) has been used to observe the inter-subunit movement of the ribosome in solution, and non-hydrolyzable GTP analogues have been used in these studies to stabilize specific ribosomal conformations. jenabioscience.com Furthermore, limited proteolysis studies have shown that the conformation of ribosomal proteins, such as L7/L12, is modulated by the interaction of elongation factors with the ribosome and is dependent on GTP hydrolysis. nih.gov These experiments reveal that conformational changes are transmitted throughout the ribosome upon factor binding and GTP hydrolysis, even to proteins located far from the factor-binding center. nih.gov

Other Enzyme Systems and Cellular Processes

Activation Mechanisms of Adenylate Cyclase

This compound analogues, particularly the non-hydrolyzable forms like GTPγS and guanylyl imidodiphosphate, are potent stimulators of adenylate cyclase. medchemexpress.combiosynth.comsigmaaldrich.comvulcanchem.com Adenylate cyclase is a key enzyme in signal transduction pathways, responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

The activation of adenylate cyclase is often mediated by G-protein coupled receptors (GPCRs). Upon ligand binding, the GPCR activates a heterotrimeric G-protein, causing the Gα subunit to release GDP and bind GTP. The GTP-bound Gα subunit then dissociates from the βγ subunits and activates adenylate cyclase.

The use of non-hydrolyzable GTP analogues allows for the persistent activation of the Gα subunit, leading to sustained activation of adenylate cyclase. smolecule.com This has been a critical tool for studying the kinetics and regulation of this signaling pathway. By bypassing the need for receptor activation, researchers can directly study the interaction between the Gα subunit and adenylate cyclase and the subsequent production of cAMP. These studies have been instrumental in understanding how signals are amplified and terminated within the cell. For example, it has been shown that GTPγS can be effective against toxins like pertussis toxin, which can block G-protein coupling by inhibiting adenylate cyclase. biosynth.com

Stimulation of Phospholipases

The non-hydrolyzable guanosine triphosphate (GTP) analogue, this compound (GTPγS), serves as a potent activator of G-proteins, thereby enabling detailed investigations into the downstream signaling pathways they regulate. One such critical pathway involves the stimulation of phospholipases, a family of enzymes that hydrolyze phospholipids (B1166683) into various second messengers.

Studies utilizing isolated rat liver plasma membranes have demonstrated that GTPγS can directly stimulate Phospholipase D (PLD) activity in a dose-dependent manner. nih.gov This stimulation results in the formation of phosphatidylethanol, a specific product of PLD activity in the presence of ethanol. nih.gov Furthermore, the presence of purinergic agonists, such as adenosine triphosphate (ATP) and its analogues, can synergistically enhance the GTPγS-stimulated PLD activity. nih.gov The rank order of efficacy for these purinergic agents in the presence of a submaximal concentration of GTPγS (0.2 μM) was found to be β,γ-methylene-ATP > adenosine 5'-O-(3-thiotriphosphate) = ATP = ADP = 2-methylthio-ATP > α,β-methylene-ATP = UTP. nih.gov This synergistic effect suggests a cooperative mechanism between G-protein activation and purinergic receptor signaling in the regulation of PLD. Notably, the dose-response relationship for agonist-stimulated PLD activity differs from that of phosphoinositide-specific phospholipase C (PI-PLC), indicating that PLD activation by purinergic agents and GTPγS occurs via a pathway independent of PI-PLC activation. nih.gov

In human polymorphonuclear leukocytes (PMNs), GTPγS has been shown to activate PLD in permeabilized cells. ashpublications.org This activation is crucial for downstream cellular functions such as degranulation. The activation of PLD in this system is linked to the translocation of ADP-ribosylation factor (ARF) and RhoA, small GTP-binding proteins, to the cell membrane. ashpublications.org

GTPγS is also a known activator of Phospholipase C (PLC) isoforms. In permeabilized human platelets, GTPγS stimulates PLC activity, leading to the hydrolysis of inositol (B14025) phospholipids. sigmaaldrich.com Similarly, in permeabilized vascular smooth muscle cells derived from both Wistar-Kyoto (WKY) and spontaneously hypertensive rats (SHR), GTPγS effectively elevates inositol trisphosphate (IP3) levels, indicating PLC activation in both cell types. ahajournals.org Further research in myeloid differentiated HL-60 cells and bovine neutrophils has revealed that GTPγS stimulates a soluble form of PLC, later identified as PLC-β2. embopress.org This stimulation is mediated by the Rho family of small GTPases, specifically Cdc42Hs and Rac1, identifying PLC-β2 as a direct effector for these low-molecular-mass GTP-binding proteins. embopress.org

The activation of phospholipases by GTPγS is a complex process that can be modulated by various factors. For instance, in permeabilized U937 cells, the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a prerequisite for the activation of PLD by GTPγS. embopress.org This highlights the intricate interplay between different signaling molecules and pathways in the regulation of phospholipase activity.

Table 1: Effect of Purinergic Agonists on GTPγS-Stimulated Phospholipase D Activity

| Agonist | Rank Order of Efficacy for PLD Stimulation |

|---|---|

| β,γ-methylene-ATP | 1 |

| Adenosine 5'-O-(3-thiotriphosphate) | 2 |

| ATP | 2 |

| ADP | 2 |

| 2-methylthio-ATP | 2 |

| α,β-methylene-ATP | 3 |

| UTP | 3 |

This table illustrates the relative effectiveness of various purinergic agonists in stimulating Phospholipase D (PLD) activity in the presence of 0.2 μM GTPγS in rat liver plasma membranes, as detailed in reference nih.gov.

Induction of Actin Polymerization in Vitro

This compound (GTPγS) has been instrumental in elucidating the molecular mechanisms governing actin polymerization in cell-free systems. By persistently activating G-proteins, GTPγS triggers a cascade of events leading to the assembly of filamentous actin (F-actin), a fundamental process in cell motility, shape, and division.

In cell-free systems derived from neutrophil cytosol, GTPγS induces a significant increase in the number of free filament barbed ends, leading to massive actin polymerization and cross-linking. nih.govhbku.edu.qa This effect is abrogated by RhoGDI and Clostridium difficile toxin B, which are known inhibitors of Rho family proteins, indicating that the signaling pathway proceeds through these small GTPases. nih.govhbku.edu.qa Interestingly, the stimulation of actin polymerization by GTPγS in this system is independent of ATP and phosphoinositides, as demonstrated by the ineffectiveness of various protein kinase and phosphatase inhibitors and the removal of ATP. nih.govhbku.edu.qa This suggests a direct signaling route from Rho-family proteins to the actin cytoskeleton.

Further studies using lysates of polymorphonuclear leukocytes (PMNs) and Dictyostelium discoideum amoeba have confirmed that GTPγS induces the formation of F-actin. nih.gov The effect of GTPγS appears to be mediated by a small G-protein, as it is active even in D. discoideum mutants lacking subunits of the heterotrimeric G-protein required for chemoattractant-induced actin polymerization in vivo. nih.gov Specifically, recombinant Cdc42, but not Rho or Rac, was found to induce actin polymerization in these cell-free systems. nih.gov

The requirement for a guanine nucleotide exchange factor (GEF) for the action of GTPγS has also been investigated. In high-speed supernatants (HSS) of PMN lysates, which lack significant GEF activity, GTPγS alone is not sufficient to stimulate actin polymerization. nih.gov However, the addition of Cdc24, a known GEF for Cdc42, allows GTPγS to stimulate actin polymerization in the HSS. nih.gov This indicates that under physiological conditions, a membrane-associated GEF is likely required for the activation of the Rho-family protein by GTPγS. nih.govhbku.edu.qa

The role of phosphoinositides in GTPγS-induced actin assembly has been explored in Xenopus egg extracts. In these extracts, GTPγS stimulates actin assembly in the presence of endogenous membrane vesicles. rupress.org While specific phosphoinositides like PI(4,5)P2 and PI(3,4,5)P3 can induce actin assembly on their own, the presence of GTPγS broadens the specificity to include other phosphoinositides such as PI(3,4)P2, PI(4)P, and PI(3)P. rupress.org This suggests that while certain phosphoinositides may stimulate a GEF activity to activate G-proteins physiologically, GTPγS can bypass this requirement. rupress.org

Table 2: Factors Affecting GTPγS-Induced Actin Polymerization in Vitro

| Factor | Effect on GTPγS-Induced Actin Polymerization | Cell System |

|---|---|---|

| RhoGDI | Inhibits | Neutrophil cytosol nih.govhbku.edu.qa |

| Clostridium difficile Toxin B | Inhibits | Neutrophil cytosol nih.govhbku.edu.qa |

| ATP Depletion | No significant inhibition | Neutrophil cytosol nih.govhbku.edu.qa |

| Protein Kinase/Phosphatase Inhibitors | No significant inhibition | Neutrophil cytosol nih.govhbku.edu.qa |

| Recombinant Cdc42 | Induces | PMN and D. discoideum lysates nih.gov |

| Recombinant Rho/Rac | No induction | PMN and D. discoideum lysates nih.gov |

| Cdc24 (GEF) | Enables in GEF-deficient systems | PMN high-speed supernatant nih.gov |

Mechanisms of GLUT4 Translocation

The translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane is a critical step in insulin-stimulated glucose uptake in adipocytes and muscle cells. This compound (GTPγS) has been widely used as a tool to dissect the molecular machinery involved in this complex trafficking event, often revealing pathways that are distinct from or parallel to those activated by insulin (B600854).

In permeabilized 3T3-L1 adipocytes, GTPγS has been shown to stimulate the translocation of GLUT4 to the cell surface, an effect that is comparable in magnitude to that of insulin. nih.gov Microinjection of GTPγS into intact 3T3-L1 adipocytes also results in a significant increase in surface GLUT4 staining. nih.gov This translocation is functionally significant, as electroporation of GTPγS into these cells stimulates 2-deoxy-d-glucose (B1664073) uptake to approximately 70% of the level achieved with insulin stimulation. nih.govoup.com

A key finding from studies using GTPγS is the identification of a signaling pathway for GLUT4 translocation that is independent of the initial steps of the insulin signaling cascade. For instance, the GTPγS-induced GLUT4 translocation is not inhibited by wortmannin, a potent inhibitor of phosphatidylinositol 3-kinase (PI-3 kinase), a central enzyme in insulin signaling. nih.govoup.com This suggests that GTPγS acts either downstream of or parallel to PI-3 kinase activation. nih.govoup.com

While independent of PI-3 kinase, the GTPγS-mediated pathway is dependent on tyrosine phosphorylation. Co-injection of anti-phosphotyrosine antibodies with GTPγS significantly blocks GLUT4 translocation. nih.gov Furthermore, microinjection or electroporation of GTPγS leads to an increase in tyrosine phosphorylation of several proteins, including species in the 70-80 kDa and 120-130 kDa range. nih.govoup.com

Research has also shed light on the specific trafficking routes and protein machinery involved in GTPγS-stimulated GLUT4 translocation. Studies suggest that GTPγS selectively stimulates the recycling of GLUT4 via the endosomal system. molbiolcell.orguq.edu.au This is supported by the finding that ablation of the endosomal system almost completely inhibits GTPγS-stimulated GLUT4 translocation, while only partially affecting the insulin response. molbiolcell.orguq.edu.au

Furthermore, different SNARE proteins appear to be involved in the GTPγS and insulin-stimulated pathways. A fusion protein containing the cytosolic tail of cellubrevin, a v-SNARE, inhibits GTPγS-stimulated GLUT4 translocation by approximately 40% but has no effect on the insulin response. molbiolcell.orguq.edu.au Conversely, a similar fusion protein with VAMP2, another v-SNARE, inhibits insulin-stimulated translocation but not the GTPγS-mediated effect. molbiolcell.orguq.edu.au This provides strong evidence for the existence of distinct intracellular compartments and/or trafficking mechanisms for GLUT4 that can be differentially regulated. molbiolcell.orguq.edu.au

Table 3: Comparison of Insulin- and GTPγS-Stimulated GLUT4 Translocation

| Feature | Insulin-Stimulated | GTPγS-Stimulated |

|---|---|---|

| PI-3 Kinase Dependence | Dependent | Independent nih.govoup.com |

| Tyrosine Phosphorylation | Required | Required nih.gov |

| Inhibition by Wortmannin | Inhibited | Not Inhibited nih.govoup.com |

| Inhibition by Anti-phosphotyrosine Antibodies | Inhibited | Inhibited nih.gov |

| Primary Trafficking Pathway | Endosomal and GLUT4 Storage Vesicles (GSVs) | Predominantly Endosomal molbiolcell.orguq.edu.au |

| Key v-SNARE Protein | VAMP2 molbiolcell.orguq.edu.au | Cellubrevin molbiolcell.orguq.edu.au |

Structural Biology Insights Obtained Using Tetralithium Guanosine Triphosphate Analogues

X-ray Crystallography of Protein-Analogue Complexes

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structures of molecules, including proteins and their complexes with ligands. migrationletters.com The use of tetralithium GTP analogues in X-ray crystallography has been instrumental in elucidating the molecular details of protein-nucleotide interactions.

Determination of Active Site Conformations and Nucleotide Binding Pockets

Non-hydrolyzable GTP analogues, such as guanosine-5'-[β,γ-imido]triphosphate (GppNHp), are crucial for capturing the "active" conformation of GTP-binding proteins (G proteins). nih.gov These proteins typically cycle between an active GTP-bound state and an inactive guanosine (B1672433) diphosphate (B83284) (GDP)-bound state. By using a non-hydrolyzable analogue, the protein is locked in its active conformation, allowing for crystallization and subsequent structural determination.

The resulting crystal structures reveal the precise interactions between the protein and the GTP analogue within the nucleotide-binding pocket. nih.gov This includes identifying the key amino acid residues involved in coordinating the guanine (B1146940) base, the ribose sugar, and the triphosphate moiety. nih.gov For instance, the structure of the Ha-ras oncogene product p21 complexed with GppNHp has provided a detailed map of the guanine-nucleotide-binding domain, highlighting conserved sequence motifs and the effects of point mutations. nih.gov Furthermore, these structures can reveal the coordination of essential ions like Mg2+, which play a critical role in nucleotide binding and catalysis. nih.govresearchgate.net

| Protein | GTP Analogue | Key Structural Insights | Reference |

|---|---|---|---|

| Ha-ras p21 | GppNHp | Detailed interactions within the guanine-nucleotide-binding domain, identification of key residues for nucleotide binding, and the role of Mg2+. | nih.gov |

| FtsZ | GTP mimetics (e.g., BeF3-) | Revealed interactions of the γ-phosphate and Mg2+ at the subunit interface, the role of a K+ ion in stabilizing loop T7 for catalysis, and rearrangements of a dynamic water shell upon GTP hydrolysis. | nih.gov |

| DNA Polymerase β | dNTP analogues | Demonstrated that Watson-Crick hydrogen bonding is assessed upon initial complex formation and that the triphosphate of the incoming nucleotide undergoes rearrangement prior to the "closed" conformation. | core.ac.uk |

Elucidation of Conformational Switches within Proteins

G proteins undergo significant conformational changes upon GTP binding and hydrolysis, which are essential for their function in signal transduction. plos.org These changes primarily occur in regions known as "switch I" and "switch II". nih.gov By comparing the crystal structures of a G protein bound to a non-hydrolyzable GTP analogue (active state) and to GDP (inactive state), researchers can precisely map these conformational switches.

For example, studies on the heterotrimeric G protein alpha subunit (Gα) have utilized GTP analogues to understand the mechanics of these switches. The crystal structure of a Gα subunit bound to a slowly hydrolyzable GTP analogue revealed how mutations can uncouple the conformational change from GTP hydrolysis, providing insights into the catalytic mechanism. nih.gov Time-resolved X-ray crystallography using "caged" GTP analogues, which can be activated by a flash of light, has even allowed for the observation of these conformational changes in real-time as GTP is hydrolyzed. researchgate.net This technique has been instrumental in understanding the structural basis of signal transduction by proteins like Ha-Ras p21. researchgate.net

Co-crystallization with Effector and Regulatory Proteins

To fully understand the function of G proteins, it is crucial to study their interactions with other proteins, such as effectors and regulators. springernature.com Co-crystallization of a G protein-GTP analogue complex with its binding partners has yielded a wealth of information about the molecular basis of these interactions.

For instance, the crystal structure of the Ras-related protein Rab27a bound to the non-hydrolyzable GTP analogue GppNHp in complex with its effector, exophilin4/Slp2-a, has clarified how Rab27 is recognized by its effectors. nih.gov Similarly, the structure of RhoA, another small G protein, in complex with its GTPase-activating protein (GAP) and a transition-state analogue has provided a snapshot of the catalytic mechanism of GTP hydrolysis. jenabioscience.com Other notable examples include the co-crystal structures of Rac1 with a GTP analogue, and the Ras-binding domain of c-Raf1 in complex with Rap1a and a GTP analogue. jenabioscience.com These structures provide a static view of dynamic cellular processes, offering invaluable insights for understanding cellular signaling and for the development of therapeutic interventions.

| G Protein | GTP Analogue | Effector/Regulatory Protein | Key Finding | Reference |

|---|---|---|---|---|

| Rab27a | GppNHp | Exophilin4/Slp2-a | Clarified the recognition mechanism of Rab27 by its effectors. | nih.gov |

| RhoA | Transition-state analogue | RhoGAP | Provided a structural view of the GTPase-activating protein's catalytic mechanism. | jenabioscience.com |

| Rac1 | GTP analogue | - | Revealed the structure of the active, GTP-bound conformation. | jenabioscience.com |

| Rap1a | GTP analogue | c-Raf1 (Ras-binding domain) | Elucidated the interaction between a Ras-like protein and a key downstream effector kinase. | jenabioscience.com |

Advanced Spectroscopic Techniques for Conformational Analysis

While X-ray crystallography provides static snapshots, spectroscopic techniques offer a dynamic view of protein conformational changes in solution. researchgate.net Fluorescence-based methods, in particular, are highly sensitive to changes in the local environment of a fluorescent probe and are thus well-suited for studying protein-nucleotide interactions. nih.gov

Fluorescently labeled GTP analogues are powerful tools for these studies. nih.gov These analogues can be used in a variety of fluorescence-based assays, such as Fluorescence Resonance Energy Transfer (FRET), to measure distances and conformational changes within a protein or between interacting proteins. nih.govresearchgate.net For example, by attaching a fluorescent dye to the GTP analogue, researchers can monitor changes in fluorescence intensity or polarization upon binding to a protein, providing information about the binding affinity and kinetics. thermofisher.com

Furthermore, changes in the intrinsic tryptophan fluorescence of a protein can be used to monitor conformational changes upon binding to a GTP analogue. nih.govnih.gov For instance, the loss of fluorescence from a tryptophan residue in the switch II region of a Gα subunit was used to measure the rate of conformational change associated with GTP hydrolysis. nih.gov

Another powerful technique is Double Electron-Electron Resonance (DEER) spectroscopy, a pulsed electron paramagnetic resonance (EPR) method. nih.gov By introducing spin labels at specific sites in a protein, DEER can measure distances between these labels, providing insights into conformational changes. This technique has been used to study the dimerization of the G domains of the MnmE protein, showing that the binding of a non-hydrolyzable GTP analogue shifts the equilibrium towards the closed, active conformation. nih.gov

| Technique | Type of GTP Analogue Used | Information Obtained | Example Application | Reference |

|---|---|---|---|---|

| Fluorescence Spectroscopy (FRET) | Fluorescently labeled GTP analogues | Distances and conformational changes within or between proteins. | Studying interactions of Rab proteins with nucleotides. | springernature.comnih.gov |

| Intrinsic Tryptophan Fluorescence | Non-hydrolyzable GTP analogues | Conformational changes upon nucleotide binding and hydrolysis. | Measuring the rate of conformational change in Gα subunits. | nih.gov |

| Double Electron-Electron Resonance (DEER) | Non-hydrolyzable GTP analogues | Distances between spin-labeled sites, revealing conformational changes. | Studying the dimerization of the MnmE G domains. | nih.gov |

Interactions with Nucleic Acids and Metal Ions

Role of Deoxyguanosine Triphosphate (dGTP) Analogues in DNA Synthesis and Maintenance

Deoxyguanosine triphosphate (dGTP) is one of the four essential building blocks for DNA synthesis. Analogues of dGTP, which are molecules that are structurally similar, are invaluable tools for investigating the intricacies of DNA replication and have practical applications in molecular biology.

The fidelity of DNA replication, the cell's ability to accurately copy its genetic material, is paramount to preventing mutations. Modified dGTP analogues are instrumental in studying the mechanisms that ensure this accuracy.

A significant finding from these studies is that the fidelity of DNA polymerase can be altered by these modifications. For example, an analogue with a dichloromethylene (CCl2) bridge was found to increase the fidelity of preventing a T-G mismatch by 27-fold compared to the natural dGTP. Conversely, a methylene (B1212753) (CH2) bridged analogue was incorporated with five times higher fidelity against T-G mismatches. These findings highlight the sensitivity of the polymerase active site to the structure of the incoming nucleotide.

Another critical area of research is the impact of oxidative damage on replication fidelity. 8-oxo-2'-deoxyguanosine triphosphate (8-oxo-dGTP) is a dGTP analogue formed by oxidative damage and is a known promutagen. Studies have shown that DNA polymerases can incorporate 8-oxo-dGTP opposite adenine (B156593) in the DNA template, leading to A-T to C-G transversions. Research on human DNA polymerase γ, the enzyme responsible for replicating mitochondrial DNA, has demonstrated that even trace amounts of 8-oxo-dGTP in the nucleotide pool can significantly reduce replication fidelity. This occurs because the incorrect A-8-oxo-dGMP base pair is not efficiently proofread and removed by the polymerase's 3' exonuclease activity.

The following table summarizes the effects of different dGTP analogues on DNA replication fidelity:

Table 1: Impact of dGTP Analogues on DNA Replication Fidelity| dGTP Analogue | Observation | Impact on Fidelity |

|---|---|---|

| β,γ-CCl2-dGTP | Increased discrimination against T-G mismatches. | 27-fold increase. |

| β,γ-CH2-dGTP | Increased discrimination against T-G mismatches. | 5-fold increase. |

| 8-oxo-dGTP | Misincorporation opposite template adenine. | Significant decrease. |

Beyond fundamental research, dGTP analogues have become indispensable tools in routine molecular biology techniques.

In the Polymerase Chain Reaction (PCR), a method for amplifying specific DNA sequences, and in DNA sequencing, GC-rich regions of DNA can be problematic. The high number of hydrogen bonds between guanine (B1146940) (G) and cytosine (C) can lead to the formation of stable secondary structures that impede the progression of the DNA polymerase, resulting in poor or no amplification and sequencing artifacts known as compressions.

To overcome this, 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP), a dGTP analogue where the nitrogen at position 7 of the guanine base is replaced by a carbon, is often used. This modification reduces the potential for Hoogsteen base pairing, which contributes to the formation of secondary structures, thereby relaxing the DNA and allowing for more efficient amplification and sequencing. It is often recommended to use a mixture of 7-deaza-dGTP and dGTP, typically in a 3:1 ratio, for optimal results. The use of 7-deaza-dGTP has been shown to be superior to another analogue, dITP, in sequencing reactions using certain polymerases.